molecular formula C18H16N2O5S B12878222 5-Formyl-3-{[(furan-2-yl)methyl]amino}-2-phenoxybenzene-1-sulfonamide CAS No. 62274-13-9

5-Formyl-3-{[(furan-2-yl)methyl]amino}-2-phenoxybenzene-1-sulfonamide

Cat. No.: B12878222
CAS No.: 62274-13-9
M. Wt: 372.4 g/mol
InChI Key: WDGZHLOVOMZLCB-UHFFFAOYSA-N
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Description

5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide is a complex organic compound with a unique structure that combines a formyl group, a furan ring, an amino group, a phenoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Coupling with phenoxybenzenesulfonyl chloride: The furan-2-ylmethylamine is then reacted with phenoxybenzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

    Formylation: The final step involves the formylation of the aromatic ring, which can be achieved using formylating agents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.

Major Products

    Oxidation: 5-Carboxy-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide.

    Reduction: 5-Hydroxymethyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide.

    Substitution: Products will vary based on the substituents introduced.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonamides.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The formyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity. The furan ring and phenoxy group contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenylbenzenesulfonamide: Similar structure but lacks the phenoxy group.

    5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.

Uniqueness

5-Formyl-3-((furan-2-ylmethyl)amino)-2-phenoxybenzenesulfonamide is unique due to the combination of functional groups that provide a balance of reactivity and stability. The presence of the phenoxy group enhances its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

62274-13-9

Molecular Formula

C18H16N2O5S

Molecular Weight

372.4 g/mol

IUPAC Name

5-formyl-3-(furan-2-ylmethylamino)-2-phenoxybenzenesulfonamide

InChI

InChI=1S/C18H16N2O5S/c19-26(22,23)17-10-13(12-21)9-16(20-11-15-7-4-8-24-15)18(17)25-14-5-2-1-3-6-14/h1-10,12,20H,11H2,(H2,19,22,23)

InChI Key

WDGZHLOVOMZLCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C=O)NCC3=CC=CO3

Origin of Product

United States

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